4-Cyclobutylbenzoic acid
Overview
Description
4-Cyclobutylbenzoic acid is an organic compound with the molecular formula C11H12O2 It consists of a benzoic acid core with a cyclobutyl group attached to the para position of the benzene ring
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to have various biological activities, and their targets can vary widely depending on the specific derivative and its functional groups .
Mode of Action
It’s worth noting that benzoic acid derivatives often exert their effects through interactions with various enzymes and receptors in the body
Biochemical Pathways
Benzoic acid is known to be involved in various biochemical pathways, including those related to the metabolism of amino acids . .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effects in the body .
Result of Action
Benzoic acid and its derivatives are known to have various biological activities, including antimicrobial, anti-inflammatory, and analgesic effects
Action Environment
The action, efficacy, and stability of 4-Cyclobutylbenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can impact the ionization state of the compound, which can in turn affect its solubility and ability to cross biological membranes . Additionally, temperature and humidity can impact the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyclobutylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclobutylbenzene with carbon dioxide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, followed by hydrolysis to yield the desired carboxylic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-cyclobutylbenzoyl chloride. This method allows for efficient large-scale synthesis with high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclobutylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as aldehydes or ketones.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: 4-Cyclobutylbenzaldehyde or 4-cyclobutylbenzophenone.
Reduction: 4-Cyclobutylbenzyl alcohol or 4-cyclobutylbenzene.
Substitution: 4-Nitrocyclobutylbenzoic acid, 4-Sulfonylcyclobutylbenzoic acid, or 4-Halocyclobutylbenzoic acid.
Scientific Research Applications
4-Cyclobutylbenzoic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of polymers, resins, and specialty chemicals.
Comparison with Similar Compounds
Benzoic acid: Lacks the cyclobutyl group, making it less sterically hindered.
Cyclobutylbenzene: Lacks the carboxylic acid group, reducing its reactivity.
4-Methylbenzoic acid: Contains a methyl group instead of a cyclobutyl group, affecting its physical and chemical properties.
Uniqueness: 4-Cyclobutylbenzoic acid is unique due to the presence of both the cyclobutyl group and the carboxylic acid group. This combination imparts distinct steric and electronic properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-cyclobutylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXSFFCOYUIJKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298927 | |
Record name | 4-cyclobutylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3158-70-1 | |
Record name | 3158-70-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126988 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-cyclobutylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.